molecular formula C6H5BrN2O B179863 (E)-4-bromonicotinaldehyde oxime CAS No. 154237-69-1

(E)-4-bromonicotinaldehyde oxime

Cat. No.: B179863
CAS No.: 154237-69-1
M. Wt: 201.02 g/mol
InChI Key: DQSTYZVVGNQHMN-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromonicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a bromine atom at the 4-position of the nicotinaldehyde structure. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromonicotinaldehyde oxime typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromonicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form nitrile oxides or other oxidized derivatives.

    Reduction: Reduction of the oxime group can yield corresponding amines.

    Substitution: The bromine atom at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted nicotinaldehyde oxime derivatives.

Scientific Research Applications

(E)-4-bromonicotinaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-bromonicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzaldehyde oxime
  • 4-bromoacetophenone oxime
  • 4-bromopyridine oxime

Uniqueness

(E)-4-bromonicotinaldehyde oxime is unique due to the presence of the nicotinaldehyde moiety, which imparts distinct electronic and steric properties compared to other brominated oximes. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

154237-69-1

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

(NZ)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4-

InChI Key

DQSTYZVVGNQHMN-WTKPLQERSA-N

Isomeric SMILES

C1=CN=CC(=C1Br)/C=N\O

SMILES

C1=CN=CC(=C1Br)C=NO

Canonical SMILES

C1=CN=CC(=C1Br)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.